molecular formula C7H9NO3 B144589 5-Isopropylisoxazole-4-carboxylic acid CAS No. 134541-05-2

5-Isopropylisoxazole-4-carboxylic acid

Cat. No.: B144589
CAS No.: 134541-05-2
M. Wt: 155.15 g/mol
InChI Key: ICXLYLUGOXIJDS-UHFFFAOYSA-N
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Description

5-Isopropylisoxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H9NO3. It is part of the isoxazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom, and they are commonly found in various pharmaceuticals.

Scientific Research Applications

5-Isopropylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

5-Isopropylisoxazole-4-carboxylic acid is classified as a combustible solid . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also recommended to avoid dust formation and to provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Mode of Action

Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The specific interactions of 5-Isopropylisoxazole-4-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

As a derivative of isoxazole, it may share some of the biological activities common to other isoxazole compounds

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace existing groups on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the isoxazole ring.

Comparison with Similar Compounds

  • 5-Methylisoxazole-4-carboxylic acid
  • 3-Ethyl-5-methylisoxazole-4-carboxylic acid
  • 5-Phenylisoxazole-3-carboxylic acid

Comparison: 5-Isopropylisoxazole-4-carboxylic acid is unique due to its specific isopropyl substitution, which can influence its biological activity and chemical reactivity. Compared to other isoxazole derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

IUPAC Name

5-propan-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)3-8-11-6/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXLYLUGOXIJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564027
Record name 5-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134541-05-2
Record name 5-(1-Methylethyl)-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134541-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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